5-Bromothiophene-2-sulfonamide
CAS No.: 53595-65-6
Cat. No.: VC1988860
Molecular Formula: C4H4BrNO2S2
Molecular Weight: 242.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53595-65-6 |
---|---|
Molecular Formula | C4H4BrNO2S2 |
Molecular Weight | 242.1 g/mol |
IUPAC Name | 5-bromothiophene-2-sulfonamide |
Standard InChI | InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) |
Standard InChI Key | WXJQQLDICAOBJB-UHFFFAOYSA-N |
SMILES | C1=C(SC(=C1)Br)S(=O)(=O)N |
Canonical SMILES | C1=C(SC(=C1)Br)S(=O)(=O)N |
Introduction
Chemical Identity and Properties
5-Bromothiophene-2-sulfonamide is a thiophene derivative featuring a sulfonamide group at the 2-position and a bromine atom at the 5-position. It serves as an important building block in organic synthesis, particularly in the development of pharmaceutical compounds.
Basic Information
Parameter | Value |
---|---|
CAS Number | 53595-65-6 |
Molecular Formula | C₄H₄BrNO₂S₂ |
IUPAC Name | 5-bromo-2-thiophenesulfonamide |
Molecular Weight | 242.11 g/mol |
European Community (EC) Number | 611-018-9 |
PubChem CID | 1241304 |
The compound has multiple synonyms in scientific literature, including 5-Bromothiophene-2-sulfonamide, 5-bromo-thiophene-2-sulfonic acid amide, and 2-thiophenesulfonamide, 5-bromo- . The most recent information update on this compound was published on April 5, 2025, indicating ongoing research interest .
Structural Characteristics
5-Bromothiophene-2-sulfonamide contains a five-membered thiophene ring with a bromine atom at the 5-position and a sulfonamide group (-SO₂NH₂) at the 2-position. This structural arrangement is particularly important for its reactivity and applications in organic synthesis.
The compound can be represented using various chemical identifiers:
Identifier Type | Value |
---|---|
SMILES | O=S(C1=CC=C(Br)S1)(N)=O |
InChI | InChI=1S/C4H4BrNO2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,(H2,6,7,8) |
InChIKey | WXJQQLDICAOBJB-UHFFFAOYSA-N |
The molecular structure features 10 heavy atoms, including 5 aromatic heavy atoms, with no rotatable bonds and a topological polar surface area (TPSA) of 96.78 Ų .
Physical and Chemical Properties
5-Bromothiophene-2-sulfonamide typically exists as a white to off-white solid at room temperature. Based on computational predictions, it exhibits the following properties:
Property | Value |
---|---|
Physical Form | Solid |
Log P o/w (Consensus) | 1.17 |
Water Solubility (ESOL) | 0.907 mg/ml (~0.00375 mol/L) |
Solubility Class | Soluble |
GI Absorption | High |
BBB Permeant | No |
P-gp Substrate | No |
Storage Requirements | Keep in dark place, inert atmosphere, room temperature |
The compound shows favorable drug-like properties with a bioavailability score of 0.55, which makes it potentially useful for pharmaceutical applications .
Synthesis Methods
Several methods for synthesizing 5-Bromothiophene-2-sulfonamide have been reported in the literature, with varying yields and reaction conditions.
Ammonolysis of Sulfonyl Chlorides
The most common method for preparing 5-Bromothiophene-2-sulfonamide involves the ammonolysis of 5-bromothiophene-2-sulfonyl chloride:
Reagents | Conditions | Yield | Reference |
---|---|---|---|
Ammonia in THF | -78°C, 3h | 76.7% | |
28% Ammonia water in 1,4-dioxane | 0°C, 30 min | 68% | |
Ammonia | 15°C, 0.2h | Not specified |
A representative procedure involves dissolving 5-bromothiophene-2-sulfonyl chloride (0.30 g, 1.2 mmol) in 1,4-dioxane (2 mL), cooling to 0°C, and adding 28% ammonia water (4 mL). After stirring for 30 minutes, the reaction solvent is evaporated under reduced pressure, and the residue is extracted with methylene chloride. The organic layer is washed, dried, and concentrated to yield the desired product .
Alternative Synthesis Routes
Alternative routes to synthesize 5-Bromothiophene-2-sulfonamide include:
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From 3,5-dichlorothiophene-2-sulfonyl chloride: Treatment with saturated ammonia solution in THF at -78°C results in 76.66% yield of the target compound .
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Direct ammonolysis: Direct reaction of 5-bromothiophene-2-sulfonyl chloride with ammonia at 15°C for 0.2 hours, followed by appropriate workup procedures .
These methods demonstrate the versatility in synthetic approaches to obtain 5-Bromothiophene-2-sulfonamide, with yields ranging from moderate to good depending on the specific conditions employed.
Chemical Transformations and Reactivity
5-Bromothiophene-2-sulfonamide serves as a versatile building block for diverse chemical transformations, particularly in the synthesis of more complex sulfonamide derivatives.
N-Alkylation Reactions
The primary amine of the sulfonamide group readily undergoes N-alkylation reactions with alkyl halides to form N-alkylated derivatives:
A general procedure involves dissolving 5-bromothiophene-2-sulfonamide (0.413 mmol) in DMF (40 mL), adding LiH (0.413 mmol), and then reacting with the appropriate alkyl bromide. This approach has been successfully employed to synthesize various N-alkylated derivatives with yields ranging from 62% to 78% .
Formamidine Formation
5-Bromothiophene-2-sulfonamide can be converted to N,N-dimethyl-N'-(5-bromothiophene-2-sulfonyl)formamidine using N,N-dimethylformamide dimethyl acetal:
Reagents | Conditions | Yield | Reference |
---|---|---|---|
DMF dimethyl acetal | Acetonitrile, RT, 24h | 93% | |
DMF dimethyl acetal | Acetonitrile, RT, 20h | Not specified | |
DMF dimethyl acetal | DMF, RT, 16h | Not specified |
A high-yielding procedure involves mixing 5-bromothiophene-2-sulfonamide (7.00 g, 28.91 mmol) with N,N-dimethylformamide dimethyl acetal (5.50 mL, 41.34 mmol) in acetonitrile (50 mL) at room temperature for 24 hours. This reaction yields the formamidine derivative in excellent 93% yield .
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position makes 5-bromothiophene-2-sulfonamide an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction with boronic acids:
For example, a reaction between 5-bromothiophene-2-sulfonamide (2 g, 8.26 mmol) and (3,4-dimethoxyphenyl)boronic acid (1.8 g, 9.90 mmol) in DMF, using (Ph₃P)₄Pd (1.9 g, 1.65 mmol) and saturated Na₂CO₃/H₂O as catalysts, yields 5-(3,4-dimethoxyphenyl)thiophene-2-sulfonamide after heating overnight at 100°C .
Nucleophilic Aromatic Substitution with Thiols
The bromine atom can also be substituted by thiols in the presence of a base:
These reactions typically involve heating a mixture of 5-bromothiophene-2-sulfonamide, the appropriate thiol, and a base (usually NaOH) in DMF/water under microwave irradiation, resulting in thioether derivatives .
Biological and Pharmaceutical Applications
5-Bromothiophene-2-sulfonamide and its derivatives have attracted significant attention for their potential biological activities and pharmaceutical applications.
Structure-Activity Relationships
The structural features of 5-bromothiophene-2-sulfonamide, particularly the presence of the sulfonamide group and the bromine atom, contribute to its versatility as a synthetic building block for medicinal chemistry:
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The sulfonamide group (-SO₂NH₂) can form hydrogen bonds with biological targets, enhancing binding affinity.
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The bromine atom serves as a reactive site for further functionalization, allowing the introduction of various substituents through cross-coupling reactions.
-
The thiophene ring provides a rigid scaffold and can participate in π-π interactions with aromatic residues in protein binding sites.
These structural features make 5-bromothiophene-2-sulfonamide an attractive starting material for developing compounds with diverse biological activities.
GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
---|---|---|---|
GHS07 (Warning) | Warning | H302, H315, H319, H335 | P261, P301+P312, P302+P352, P304+P340, P305+P351+P338 |
The hazard statements indicate that the compound:
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